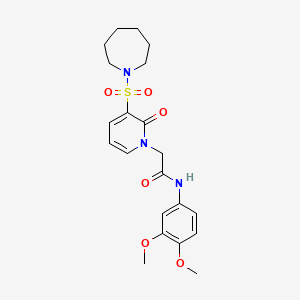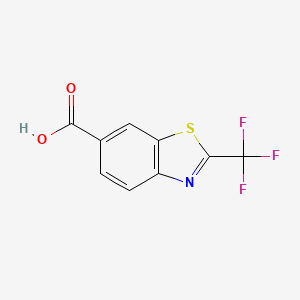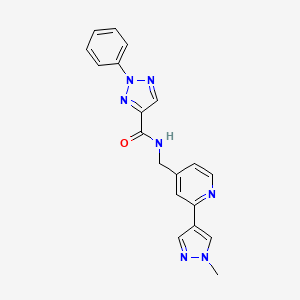![molecular formula C18H16N4O4 B2429579 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034353-93-8](/img/structure/B2429579.png)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. Characterized by its unique molecular structure, it contains functional groups such as furan, pyrazole, and oxazolidinone rings, indicating its potential reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials:
Furan-3-carbaldehyde.
1H-pyrazole-4-carboxylic acid.
2-oxobenzo[d]oxazole.
Ethylamine.
Synthetic Steps:
Step 1: Condensation of furan-3-carbaldehyde with 1H-pyrazole-4-carboxylic acid to form a furan-pyrazole intermediate.
Step 2: Coupling of the intermediate with ethylamine under controlled temperatures to form the ethyl derivative.
Step 3: Introduction of 2-oxobenzo[d]oxazole to the intermediate product under specific conditions to form the final acetamide compound.
Reaction Conditions:
Solvents like ethanol or dimethyl sulfoxide (DMSO).
Catalysts such as palladium or acids for specific steps.
Controlled temperature and pH conditions.
Industrial Production Methods:
Scale-up processes involving continuous flow reactors.
Optimization of yield and purity through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions at the furan and pyrazole rings, leading to the formation of corresponding oxides.
Reduction: Can be reduced to amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the oxazolidinone ring and the acetamide group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acids, bases, and various nucleophiles for specific substitutions.
Major Products Formed:
Oxides, reduced amine derivatives, substituted acetamides, and oxazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules and in catalysis research.
Biology: Studies on its bioactivity, including potential antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential as a drug precursor.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
Molecular Targets: Interacts with specific enzymes and receptors based on its functional groups.
Pathways Involved: Influences cellular pathways through binding interactions, enzyme inhibition, or activation.
Effects: Modulation of biochemical processes, leading to observed biological or therapeutic effects.
Comparison with Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.
N-(2-(4-(thiophene-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.
Uniqueness:
The presence of the furan ring contributes to distinct chemical reactivity and biological activity.
Different functional groups allow for specific interactions with various molecular targets, making it unique compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(11-22-15-3-1-2-4-16(15)26-18(22)24)19-6-7-21-10-14(9-20-21)13-5-8-25-12-13/h1-5,8-10,12H,6-7,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEIJIHFVLFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)
![N-(3-chlorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2429506.png)
![N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2429507.png)
![N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2429508.png)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2429510.png)



![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)
![[5-Chloro-2-(2-propynyloxy)phenyl]methanol](/img/structure/B2429519.png)
